3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole
Description
Chemical Identity and Nomenclature
This compound represents a highly functionalized member of the pyrazole family, distinguished by its systematic nomenclature that reflects the precise positioning of its substituent groups. The compound is officially registered under the Chemical Abstracts Service number 845266-21-9, providing a unique identifier for this specific molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound can also be designated as 5-(2-methylsulfanyl-5-nitrophenyl)-1H-pyrazole, reflecting the alternative numbering system used for pyrazole derivatives. The molecular formula C10H9N3O2S encompasses ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, arranged in a configuration that combines the basic pyrazole heterocycle with both aromatic and aliphatic substituents.
The structural complexity of this compound is further evidenced by its physical properties, which have been determined through experimental analysis and computational modeling. The molecular weight of 235.26 daltons positions this compound in the mid-range of pharmaceutical-relevant molecular weights, while its predicted density of 1.42 grams per cubic centimeter indicates a relatively compact molecular structure. The boiling point has been calculated at 477.5 degrees Celsius at standard atmospheric pressure, suggesting strong intermolecular forces likely resulting from the polar nature of the nitro and methylthio substituents. The flash point of 242.6 degrees Celsius provides important information about the thermal stability of this compound under various reaction conditions.
Additional nomenclature considerations include the IUPAC systematic name and various synonym designations used across different chemical databases. The compound's exact mass of 235.042 daltons and its polar surface area of 99.80 square angstroms provide quantitative measures of its molecular characteristics that are relevant for predicting biological activity and chemical reactivity. The logarithm of the partition coefficient (LogP) value of 3.23 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some degree of water solubility. These nomenclature and identification parameters collectively establish a comprehensive chemical identity for this compound within the broader context of heterocyclic chemistry.
Historical Context in Heterocyclic Chemistry Research
The development of this compound as a research compound builds upon the extensive historical foundation of pyrazole chemistry that began in the late nineteenth century. The fundamental pyrazole framework was first characterized by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and established the foundational understanding of this five-membered heterocyclic system containing two adjacent nitrogen atoms. Knorr's pioneering work included the development of synthetic methodologies that remain relevant to contemporary pyrazole chemistry, including the synthesis approaches that can be adapted for preparing complex substituted derivatives like this compound.
The historical progression of pyrazole research gained significant momentum with Hans von Pechmann's classical synthesis method developed in 1898, which demonstrated the preparation of pyrazole from acetylene and diazomethane. This foundational synthetic approach established important principles for heterocyclic construction that have been expanded and modified over the subsequent decades to accommodate increasingly complex substituent patterns. The evolution from simple pyrazole synthesis to the preparation of highly substituted derivatives like this compound represents more than a century of methodological advancement in heterocyclic chemistry.
Contemporary research in pyrazole chemistry has focused extensively on the development of substituted derivatives that incorporate multiple functional groups to achieve specific chemical and biological properties. The integration of nitrophenyl substituents into pyrazole frameworks has emerged as a particularly active area of investigation, driven by the recognition that nitro groups serve as powerful electron-withdrawing substituents that can significantly modify the electronic properties of heterocyclic systems. Similarly, the incorporation of methylthio groups represents an important development in sulfur-containing heterocyclic chemistry, as these substituents can provide unique reactivity patterns and biological activities not achievable with other functional groups.
The historical context of this compound research is further enriched by the broader evolution of heterocyclic chemistry as a central discipline in organic chemistry. The systematic study of pyrazole derivatives has revealed that these compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which has driven continued interest in developing new synthetic methodologies and exploring novel substituent combinations. The specific combination of methylthio and nitrophenyl substituents in this compound represents a convergence of multiple research streams that have independently demonstrated the value of these functional groups in heterocyclic chemistry.
Structural Significance of Nitrophenyl and Methylthio Substituents
The structural architecture of this compound is fundamentally defined by the electronic and steric effects of its nitrophenyl and methylthio substituents, which create a unique molecular environment that influences both chemical reactivity and potential biological activity. The nitrophenyl moiety functions as a powerful electron-withdrawing group, with the nitro substituent positioned at the 5-position of the phenyl ring creating a strong inductive effect that depletes electron density from the entire aromatic system. This electron withdrawal is transmitted through the conjugated π-system to the pyrazole ring, significantly altering the electronic distribution and reactivity patterns compared to unsubstituted pyrazole derivatives.
The positioning of the nitro group specifically at the 5-position of the phenyl ring, relative to the 2-position methylthio substituent, creates an asymmetric electronic environment that influences both ground-state stability and transition-state energies for various chemical transformations. Research has demonstrated that nitro groups are among the most potent electron-withdrawing substituents in organic chemistry, with their effects transmitted through both inductive and resonance mechanisms. The electron-withdrawing nature of the nitrophenyl system enhances the acidity of any adjacent hydrogen atoms and facilitates nucleophilic aromatic substitution reactions while simultaneously inhibiting electrophilic aromatic substitution processes.
In contrast to the electron-withdrawing nitrophenyl group, the methylthio substituent at the 2-position of the phenyl ring provides electron-donating character through both inductive and resonance effects. The sulfur atom in the methylthio group possesses lone pairs of electrons that can participate in resonance interactions with the aromatic π-system, partially offsetting the electron withdrawal from the nitro group. This creates a complex electronic environment where the overall electron density distribution represents a balance between the competing electronic effects of the two substituents. The methylthio group also introduces additional steric considerations due to the presence of the sulfur atom and its associated methyl group, which can influence molecular conformation and intermolecular interactions.
The combined influence of both substituents creates a molecular system with unique chemical properties that differ significantly from either simple nitrophenyl or methylthio-substituted compounds. The electron-withdrawing effect of the nitro group enhances the electrophilicity of the aromatic system, while the electron-donating methylthio group provides regions of increased electron density that can participate in nucleophilic interactions. This dual substituent system also affects the physical properties of the compound, including its solubility characteristics, thermal stability, and spectroscopic behavior. The interplay between these substituent effects positions this compound as a structurally significant compound for understanding how multiple functional groups can be combined to achieve specific molecular properties in heterocyclic systems.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C10H9N3O2S | Contains pyrazole ring with dual substituents |
| Molecular Weight | 235.27 g/mol | Moderate molecular weight for pharmaceutical applications |
| CAS Number | 845266-21-9 | Unique chemical identifier |
| Boiling Point | 477.5°C at 760 mmHg | High thermal stability due to aromatic character |
| Flash Point | 242.6°C | Indicates thermal decomposition threshold |
| Density | 1.42 g/cm³ | Relatively high density suggesting compact structure |
| LogP | 3.23 | Moderate lipophilicity indicating membrane permeability potential |
| Polar Surface Area | 99.80 Ų | Significant polar character from nitro and pyrazole groups |
Properties
IUPAC Name |
5-(2-methylsulfanyl-5-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-16-10-3-2-7(13(14)15)6-8(10)9-4-5-11-12-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXCWHTZQHSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384843 | |
| Record name | 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845266-21-9 | |
| Record name | 3-[2-(Methylthio)-5-nitrophenyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Substituted Pyrazoles
Pyrazoles are commonly synthesized via condensation reactions between hydrazines and β-diketones, α,β-unsaturated carbonyl compounds, or through 1,3-dipolar cycloaddition reactions involving nitrilimines or hydrazones. The choice of starting materials and reaction conditions strongly influences regioselectivity and substitution patterns on the pyrazole ring.
- Knorr-type synthesis: The classical approach involves reacting β-diketones with hydrazine derivatives to form substituted pyrazoles through cyclocondensation.
- 1,3-Dipolar cycloaddition: Nitrilimines generated in situ can react with alkenes or vinyl derivatives to yield trisubstituted pyrazoles with high regioselectivity.
- Hydrazone and ketone condensation: Modular one-pot reactions between hydrazones and ketones or phenacyl bromides can also furnish 3,5-diarylpyrazoles efficiently.
Specific Preparation of 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole
Given the substitution pattern involving a methylthio group and a nitro substituent on the phenyl ring, the synthesis likely involves:
Step 1: Preparation of the substituted arylhydrazine or arylhydrazone
The 2-(methylthio)-5-nitrophenyl moiety can be introduced via an appropriately substituted arylhydrazine or hydrazone precursor. Such precursors are typically synthesized by nitration and methylthiolation of the corresponding aromatic compounds or by functional group transformations on pre-existing aryl rings.Step 2: Cyclocondensation with β-diketones or α,β-unsaturated carbonyl compounds
The substituted arylhydrazine is reacted with β-diketones or enones to form the pyrazole ring. For example, trichloromethyl enones have been used to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles regioselectively, which could be adapted for methylthio-nitrophenyl substitution.Step 3: Regioselective formation and purification
The reaction conditions (solvent, temperature, hydrazine equivalents) are optimized to favor the formation of the desired regioisomer. Methanolysis and other post-cyclization modifications may be employed to adjust substituents on the pyrazole ring.
Representative Reaction Conditions and Yields
Mechanistic Insights and Regioselectivity
- The acidity of protons adjacent to reactive centers (e.g., α-position in benzotriazolylenones) can be exploited to functionalize pyrazole rings regioselectively.
- Hydrazine hydrochloride salts versus free hydrazines affect regioselectivity: arylhydrazine hydrochlorides tend to yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.
- Methanolysis of trichloromethyl groups on intermediates leads to carboxyalkyl substitution on pyrazoles, demonstrating the versatility of intermediate functional groups for further modification.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm substitution patterns and pyrazole ring formation. Characteristic chemical shifts for methylthio and nitro groups on the aromatic ring are observed.
- IR Spectroscopy: Nitro group vibrations (around 1500 and 1350 cm^-1) and methylthio C–S stretching confirm functional group presence.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition.
- Chromatography: Purification by silica gel column chromatography is standard to isolate regioisomers and remove by-products.
Summary Table of Preparation Methods for this compound
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Knorr-type condensation | 2-(methylthio)-5-nitrophenylhydrazine + β-diketone | Cyclocondensation under reflux | Simple, classical method; moderate to high yields | Requires pure substituted hydrazine; regioselectivity may vary |
| 1,3-Dipolar cycloaddition | Nitrilimine from arylhydrazone + alkene | In situ generation of nitrilimine and cycloaddition | High regioselectivity; mild conditions | Requires preparation of nitrilimine precursor |
| One-pot modular synthesis | Phenacyl bromide + substituted aryl hydrazone | Reflux in DMSO, workup and purification | Efficient, good yields, adaptable to various substituents | Higher temperature and solvent use; may need optimization for methylthio-nitro groups |
Chemical Reactions Analysis
Oxidation of Methylthio Group
The methylthio (-SMe) group can undergo oxidation to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. For example:
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid (AcOH) at 50–70°C.
-
Outcome : Conversion to 3-[2-(methylsulfonyl)-5-nitrophenyl]-1H-pyrazole .
| Reaction | Conditions | Product |
|---|---|---|
| SMe → SO₂Me | H₂O₂, AcOH, 70°C, 6 h | Sulfone derivative (confirmed via IR, NMR) |
Reduction of Nitro Group
The nitro (-NO₂) group can be reduced to an amine (-NH₂) under catalytic hydrogenation:
-
Reagents : H₂ gas with palladium on carbon (Pd/C) in ethanol.
-
Outcome : Formation of 3-[2-(methylthio)-5-aminophenyl]-1H-pyrazole .
| Reaction | Conditions | Product |
|---|---|---|
| NO₂ → NH₂ | H₂, Pd/C, EtOH, 25°C, 12 h | Amine derivative (characterized by LC-MS) |
N-Alkylation/Acylation
The pyrazole NH proton (pKa ~14–16) can be deprotonated under basic conditions, enabling alkylation or acylation:
-
Reagents : NaH with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).
-
Outcome : Substitution at the pyrazole nitrogen to form 1-alkyl/aryl derivatives .
| Reaction | Conditions | Product |
|---|---|---|
| N-Alkylation | NaH, CH₃I, DMF, 0°C→RT | 1-Methyl-3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrazole ring may undergo regioselective substitution at the 4-position due to the directing effects of the nitro and methylthio groups:
-
Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃).
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 4-Bromo-3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole |
Cross-Coupling Reactions
The aryl bromide (if introduced via EAS) can participate in Suzuki-Miyaura couplings:
-
Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O.
-
Outcome : Biaryl derivatives for pharmaceutical applications .
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, 80°C | 4-Phenyl-3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole |
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the phenyl ring for NAS at positions ortho/para to itself:
-
Reagents : Hydroxide (OH⁻) or amines (NH₃) under high-temperature conditions.
-
Outcome : Replacement of the nitro group with nucleophiles .
| Reaction | Conditions | Product |
|---|---|---|
| NO₂ → OH | KOH, H₂O, 150°C, 24 h | 3-[2-(methylthio)-5-hydroxyphenyl]-1H-pyrazole |
Scientific Research Applications
Anticancer Applications
The pyrazole moiety has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Studies : A review highlighted the synthesis of various pyrazole derivatives, including 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole, evaluated for their cytotoxic potential against several cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth and survival. For example, compounds that inhibit Aurora-A kinase have shown significant efficacy in reducing cell viability in cancer models .
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 0.39 | |
| Compound A | A549 | 0.28 | |
| Compound B | HepG2 | 0.46 | |
| Compound C | K562 | 0.04 |
Anti-inflammatory Applications
In addition to its anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties.
Research Insights
- COX Inhibition : Several studies have demonstrated that pyrazole compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, pyrazole derivatives showed IC50 values comparable to established NSAIDs like celecoxib .
- In Vivo Studies : Experimental models of inflammation revealed that certain pyrazole derivatives significantly reduced edema and inflammatory markers, showcasing their potential as therapeutic agents in treating inflammatory diseases .
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX-2 IC50 (µM) | In Vivo Efficacy | Reference |
|---|---|---|---|
| Compound D | 0.04 | Significant reduction in paw edema | |
| Compound E | 0.05 | Moderate efficacy in granuloma model |
Antimicrobial Applications
The antimicrobial potential of pyrazole compounds has also been explored, with various derivatives exhibiting activity against bacterial and fungal strains.
Findings from Recent Studies
- Broad-spectrum Activity : Pyrazole derivatives have demonstrated efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Some compounds have shown MIC values that suggest strong antibacterial activity .
- Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways specific to pathogens .
Data Table: Antimicrobial Activity of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
Substituent Effects:
Methylthio vs. Thienyl/Thiazole Groups :
- The methylthio group in the target compound differs from thienyl (e.g., 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole in ) or benzothiazole moieties (e.g., 4-(1,3-benzothiazol-2-yl) derivatives in ). Thienyl groups enhance π-π stacking interactions, while methylthio improves lipophilicity and metabolic stability .
- Fluorinated analogs (e.g., 5-{1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole in ) exhibit higher electronegativity, which can alter receptor binding compared to the methylthio-nitro combination .
Nitro Group Positioning :
- The 5-nitro substitution in the target compound contrasts with 3-nitro (e.g., 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in ) or 4-nitro (e.g., 3-(4-nitrophenyl)-1H-pyrazol-5-amine in ) positions. Meta- and para-nitro groups influence molecular planarity and hydrogen-bonding capacity .
Table 1: Substituent Comparison
Physicochemical Properties
- Nitro groups reduce solubility in aqueous media, as seen in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (), which requires DMF/ethanol for crystallization .
- Thermal Stability: Melting points for similar nitro-pyrazoles range from 173°C (e.g., 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile in ) to >200°C, depending on substituent bulk .
Biological Activity
3-[2-(Methylthio)-5-nitrophenyl]-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit the growth of several cancer cell lines such as breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. The mechanisms of action often involve inhibition of tubulin polymerization and interference with DNA topoisomerase activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 4.19 | Tubulin polymerization inhibition |
| Other Pyrazole Derivatives | PC3 | 5.6 | DNA topoisomerase inhibition |
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles are well-documented. Studies have shown that derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 μM .
Case Study: In Vivo Anti-inflammatory Activity
In a study involving carrageenan-induced edema in mice, compounds similar to this compound exhibited significant analgesic effects comparable to indomethacin .
3. Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. In vitro studies against various bacterial strains have shown that these compounds can inhibit growth effectively. For instance, a related pyrazole derivative showed promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.56 |
| Other Pyrazole Derivatives | E. coli | 3.55 |
The biological activities of pyrazoles can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazoles act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways .
- Interference with Cellular Processes : Compounds can disrupt cellular processes such as tubulin polymerization and DNA replication, leading to apoptosis in cancer cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives . Triazenylpyrazole precursors can also be utilized in click chemistry to synthesize hybrid structures, such as triazole-pyrazole hybrids, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/water) .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., nitro, methylthio), while - and -NMR confirm substituent positions and electronic environments.
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups) and hydrogen-bonding networks (e.g., O–H⋯N interactions) critical for stability .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are standard. For example, recrystallization of pyrazole derivatives in absolute ethanol yields crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can computational methods like DFT or reaction path search algorithms aid in designing derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s approach integrates computational reaction path searches with experimental data to optimize conditions (e.g., solvent, catalyst), reducing trial-and-error cycles by 50% . For example, substituent effects on nitro group reactivity can be modeled to prioritize synthetic targets.
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Statistical experimental design : Use factorial designs to isolate variables (e.g., substituent polarity, steric effects) affecting bioactivity .
- Structure-activity relationship (SAR) : Compare analogs (e.g., methoxy vs. trifluoromethyl substituents) to identify critical pharmacophores. For instance, 5-(4-chlorophenyl)-1-(4-methoxyphenyl) derivatives show enhanced carbonic anhydrase inhibition .
Q. How to design multi-step syntheses incorporating this pyrazole core into complex hybrids?
- Methodological Answer :
- Click chemistry : Attach triazole rings via CuAAC (e.g., using 3-azido-pyrazole precursors and alkynes) .
- Ligand design : Utilize pyrazole’s nitrogen atoms for coordination chemistry (e.g., forming complexes with transition metals) .
Q. How to evaluate electronic effects of substituents on reactivity and stability?
- Methodological Answer :
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., nitro groups increase electrophilicity).
- Computational studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Reactor design : Optimize heat transfer and mixing for exothermic steps (e.g., cyclocondensation).
- Process control : Implement membrane separation technologies to purify intermediates efficiently .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
